molecular formula C8H6BrCl2F B6204161 2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene CAS No. 1331786-28-7

2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene

Cat. No.: B6204161
CAS No.: 1331786-28-7
M. Wt: 271.9
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Description

2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons. This compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms, making it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 1,3-dichloro-4-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. Large-scale production often employs automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The molecular targets include electrophilic centers on the benzene ring, where nucleophiles attack, and the elimination of hydrogen halides under basic conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Bromoethyl)-1,3-dichlorobenzene
  • 2-(1-Bromoethyl)-4-fluorobenzene
  • 1,3-Dichloro-4-fluorobenzene

Uniqueness

2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene is unique due to the presence of multiple halogen substituents, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. The combination of bromine, chlorine, and fluorine atoms allows for selective functionalization and the formation of diverse derivatives .

Properties

CAS No.

1331786-28-7

Molecular Formula

C8H6BrCl2F

Molecular Weight

271.9

Purity

95

Origin of Product

United States

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